Ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science due to their interesting biological and physiological properties .
Preparation Methods
The synthesis of ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents like alcohol and ether, and catalysts to facilitate the reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, thiophene derivatives are known for their anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties . These properties make ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate a valuable compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate can be compared with other similar thiophene derivatives such as:
Methyl 3-(4-fluorobenzamido)thiophene-2-carboxylate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate: This compound has a different substitution pattern on the thiophene ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and therapeutic potential.
Properties
Molecular Formula |
C23H21FN2O4S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O4S/c1-4-30-23(29)18-14(3)19(21(28)25-17-8-6-5-7-13(17)2)31-22(18)26-20(27)15-9-11-16(24)12-10-15/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
HECJKYYOLGUSPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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